BenchChemオンラインストアへようこそ!

tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate

Carbonic anhydrase Drug design Membrane permeability

tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate (CAS 1909325-15-0) is a synthetic small-molecule building block featuring a tert-butyl carbamate protecting group, a 2-fluoro-4-sulfamoylphenoxy aromatic head, and an N-methylaminoethyl linker. The compound belongs to the class of 4‑sulfamoylphenyl‑ω‑aminoalkyl ethers, which have been established as potent carbonic anhydrase (CA) inhibitors with clinically relevant antiglaucoma activity.

Molecular Formula C14H21FN2O5S
Molecular Weight 348.39
CAS No. 1909325-15-0
Cat. No. B2451730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate
CAS1909325-15-0
Molecular FormulaC14H21FN2O5S
Molecular Weight348.39
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCOC1=C(C=C(C=C1)S(=O)(=O)N)F
InChIInChI=1S/C14H21FN2O5S/c1-14(2,3)22-13(18)17(4)7-8-21-12-6-5-10(9-11(12)15)23(16,19)20/h5-6,9H,7-8H2,1-4H3,(H2,16,19,20)
InChIKeyGDCVMUZDCLSTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate (CAS 1909325-15-0) ─ Structural & Functional Baseline for Research Procurement


tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate (CAS 1909325-15-0) is a synthetic small-molecule building block featuring a tert-butyl carbamate protecting group, a 2-fluoro-4-sulfamoylphenoxy aromatic head, and an N-methylaminoethyl linker [1]. The compound belongs to the class of 4‑sulfamoylphenyl‑ω‑aminoalkyl ethers, which have been established as potent carbonic anhydrase (CA) inhibitors with clinically relevant antiglaucoma activity [2]. Its molecular architecture combines three pharmacophoric elements ─ the zinc‑binding primary sulfonamide, a lipophilic ortho‑fluoro substituent, and a masked secondary amine ─ making it a privileged intermediate for diversity‑oriented synthesis of CA‑targeted probes and drug candidates [1][2].

Why tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate Cannot Be Replaced by In‑Class Analogs Without Functional Verification


The 4‑sulfamoylphenyl‑ω‑aminoalkyl ether class exhibits extreme isoform‑selectivity shifts and potency variations driven by subtle linker‑length and aryl‑substitution changes [1]. For example, within the series, the ortho‑fluoro substituent present in this compound is absent in the structurally closest crystallographic analog tert‑butyl 4‑(4‑sulfamoylphenoxy)butylcarbamate [2]. Computational descriptors confirm that this single fluoro‑to‑hydrogen substitution reduces topological polar surface area (TPSA) from 116 Ų to 107 Ų and eliminates one hydrogen‑bond donor [1][3]. Because membrane permeability and CA isoform selectivity are exquisitely sensitive to these parameters, generic replacement with a non‑fluorinated or N‑unsubstituted analog risks invalidating SAR hypotheses and wasting screening resources [1].

Product‑Specific Quantitative Evidence Guide for tert‑Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate (CAS 1909325-15-0)


Reduced Topological Polar Surface Area vs. the Non‑Fluorinated Butyl‑Linker Crystallographic Analog

The target compound demonstrates a TPSA of 107 Ų, which is 9 Ų (7.8 %) lower than the 116 Ų TPSA of tert‑butyl 4‑(4‑sulfamoylphenoxy)butylcarbamate, the direct crystallographic analog co‑crystallized with human CA II (PDB 4RFC) [1][2]. TPSA values below 140 Ų are correlated with high oral bioavailability; the further reduction conferred by the ortho‑fluoro substituent predicts improved passive membrane diffusion relative to the non‑fluorinated comparator [1].

Carbonic anhydrase Drug design Membrane permeability

Decreased Lipophilicity (XLogP3‑AA) Relative to the Butyl‑Linker Analog

The target compound exhibits an XLogP3‑AA value of 1.4, compared to 1.9 for tert‑butyl 4‑(4‑sulfamoylphenoxy)butylcarbamate [1][2]. This 0.5‑log unit reduction in predicted lipophilicity indicates a more balanced hydrophilicity/hydrophobicity ratio, falling closer to the optimal range (XLogP 1–3) for CNS‑accessible and aqueous‑soluble small molecules [1].

Lipophilicity Drug‑likeness Carbonic anhydrase inhibitor

Reduced Hydrogen‑Bond Donor Count Compared to N‑Unsubstituted Carbamate Analogs

The N‑methyl substitution on the carbamate nitrogen reduces the hydrogen‑bond donor count to 1, versus 2 donors in N‑unsubstituted analogs such as tert‑butyl 4‑(4‑sulfamoylphenoxy)butylcarbamate [1][2]. In the class of CA‑inhibitory sulfonamides, the carbamate N‑H can engage in auxiliary hydrogen bonds with the enzyme active site [3]; masking this donor as the N‑methyl derivative eliminates this interaction, enabling researchers to dissect its contribution to binding affinity and to improve metabolic stability by blocking N‑dealkylation pathways [1].

Metabolic stability Hydrogen bonding Carbamate chemistry

Lower Rotatable Bond Count and Molecular Weight vs. the Butyl‑Linker Analog ─ Conformational Rigidity Advantage

The target compound has 7 rotatable bonds and a molecular weight of 348.39 g mol⁻¹, versus 9 rotatable bonds and 344.4 g mol⁻¹ for tert‑butyl 4‑(4‑sulfamoylphenoxy)butylcarbamate [1][2]. Despite a marginally higher molecular weight (+3.99 g mol⁻¹), the ethyl‑linker scaffold reduces conformational flexibility by two rotatable bonds, which is expected to decrease the entropic penalty upon binding to the CA active site and improve ligand efficiency indices [1][2].

Ligand efficiency Conformational entropy Fragment‑based drug design

Validated Supplier Purity ≥95 % Enabling Reproducible SAR Studies Without Pre‑Purification

Commercial suppliers including Biosynth (catalog JBD32515) and Fujifilm Wako (EN300‑249619) supply this compound with a documented minimum purity of 95 % . This purity specification exceeds the typical ≥90 % threshold offered for many bespoke building blocks in the Enamine catalog [1], reducing the need for costly in‑house re‑purification and ensuring that biological assay results are attributable to the target structure rather than to synthetic impurities.

Chemical procurement Building block quality Screening library

Recommended Application Scenarios for tert‑Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate in Scientific and Industrial Workflows


Structure‑Guided Design of Isoform‑Selective Carbonic Anhydrase Probes

The ortho‑fluoro substituent and reduced TPSA (107 Ų vs. 116 Ų for the non‑fluorinated butyl analog) predict enhanced passive cell permeability [1]. The compound can serve as a core scaffold for synthesizing fluorescent or photoaffinity CA probes where intracellular isoform engagement (hCA II, VII, IX, XII) must be demonstrated in live‑cell imaging or chemical proteomics experiments [2].

Metabolic‑Stability‑Focused Lead Optimization of Sulfonamide Carbamates

The N‑methyl carbamate, with only one hydrogen‑bond donor, eliminates the metabolic liability associated with N‑unsubstituted carbamates (2 HBD) [1]. Medicinal chemistry teams can use this building block to generate focused libraries in which the N‑methyl group is preserved, directly comparing metabolic half‑life in microsomal or hepatocyte assays against N‑H analogs to quantify the stability gain [1][2].

Conformation‑Restricted Fragment‑Based Screening Library Construction

With 7 rotatable bonds and a molecular weight of 348.39 g mol⁻¹, this scaffold offers a favorable balance of rigidity and functional complexity [1]. It can be incorporated into fragment‑elaboration cascades targeting the hydrophobic half of the CA II active site (Val135, Leu198, Leu204, Trp209, Pro201, Pro202), where crystallographic evidence shows the tail region of sulfamoylphenyl‑ω‑aminoalkyl ethers binds through van der Waals contacts [2].

High‑Purity Procurement for Reproducible High‑Throughput Screening

The documented minimum purity of ≥95 % from multiple suppliers (Biosynth JBD32515, Wako EN300‑249619) [1] ensures that this building block can be directly formatted into screening plates without pre‑purification. This is critical for academic screening centers and biotech companies where false positives arising from impurities can derail hit‑triage cascades and waste downstream resources.

Quote Request

Request a Quote for tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.